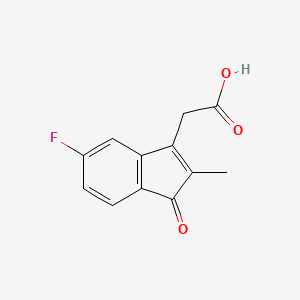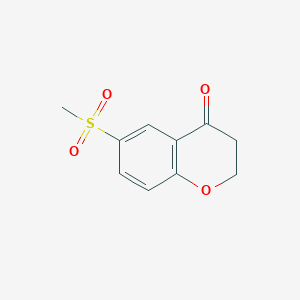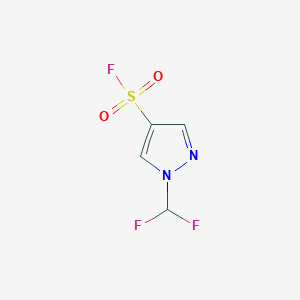![molecular formula C8H8N2O B12967353 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 1211588-73-6](/img/structure/B12967353.png)
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues. This reaction is typically catalyzed by manganese triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is carried out in water at 25°C, yielding the desired product with high efficiency and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and mild reaction conditions, are likely to be employed to ensure environmentally friendly and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogues, as mentioned in the preparation methods.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents and nucleophiles can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to our understanding of various biological pathways.
Wirkmechanismus
The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that lacks the amino group at the 3-position.
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: A sulfur-containing analogue with similar biological activity.
Uniqueness
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
1211588-73-6 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3-amino-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2,9H2 |
InChI-Schlüssel |
WJEFTGAHDHNERW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1N=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



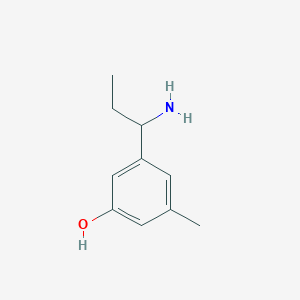
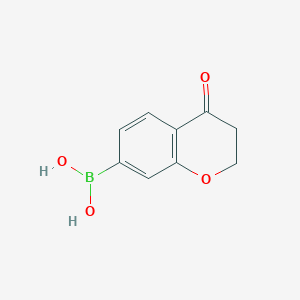

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
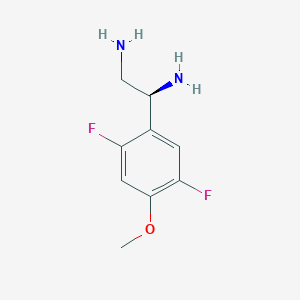

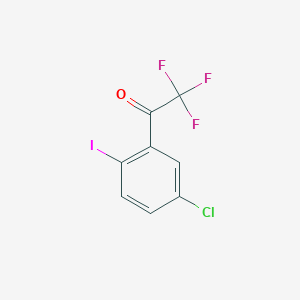
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

